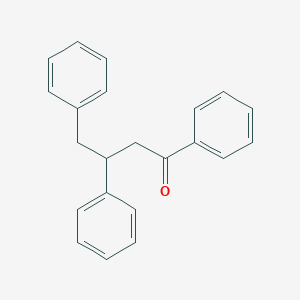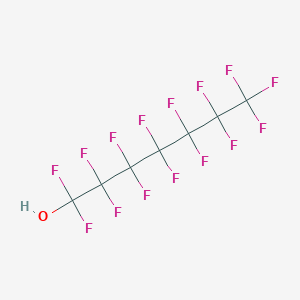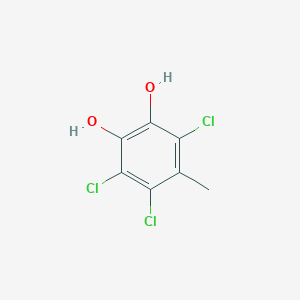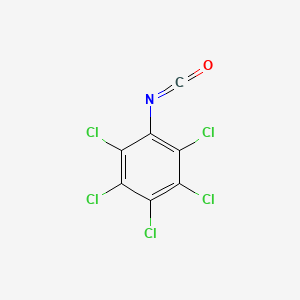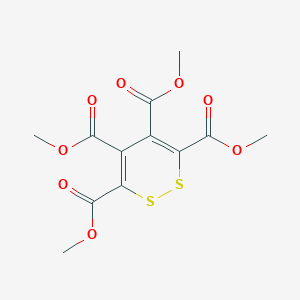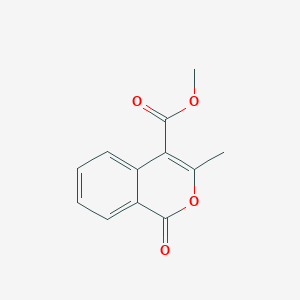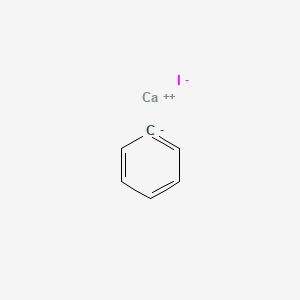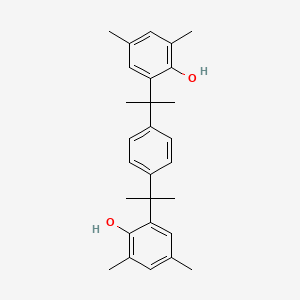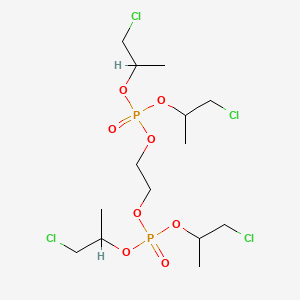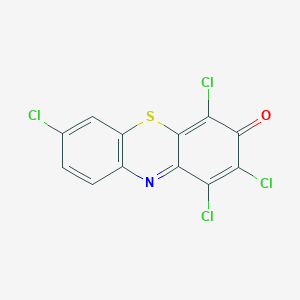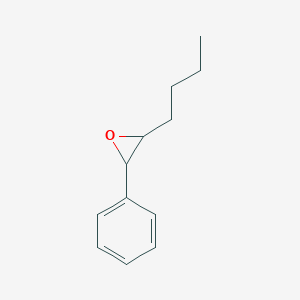
Oxirane, 2-butyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, 2-butyl-3-phenyl- is an organic compound that belongs to the class of epoxides, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring, which is a three-membered ring consisting of two carbon atoms and one oxygen atom. The 2-butyl-3-phenyl substitution indicates that a butyl group is attached to the second carbon of the oxirane ring, and a phenyl group is attached to the third carbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), which results in the formation of the oxirane ring. For Oxirane, 2-butyl-3-phenyl-, the starting material would be an alkene with the appropriate butyl and phenyl substitutions. The reaction conditions generally involve the use of a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
On an industrial scale, the production of oxiranes can be achieved through the catalytic oxidation of alkenes using molecular oxygen or air. Catalysts such as silver or copper are often employed to facilitate this reaction. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Oxirane, 2-butyl-3-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include water, alcohols, and amines. The reaction typically occurs under acidic or basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Diols or amino alcohols.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
科学的研究の応用
Oxirane, 2-butyl-3-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of oxiranes involves the opening of the three-membered ring, which is highly strained and thus reactive. The ring-opening can occur via nucleophilic attack, where the nucleophile targets the electrophilic carbon atoms of the oxirane ring. This reaction relieves the ring strain and forms a more stable product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
類似化合物との比較
Similar Compounds
Oxirane (ethylene oxide): The simplest oxirane, used extensively in the production of ethylene glycol.
Propylene oxide: Another common oxirane, used in the production of polyurethane plastics.
Styrene oxide: An oxirane with a phenyl group, similar to Oxirane, 2-butyl-3-phenyl-, but without the butyl substitution.
Uniqueness
Oxirane, 2-butyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and phenyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
33674-46-3 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
2-butyl-3-phenyloxirane |
InChI |
InChI=1S/C12H16O/c1-2-3-9-11-12(13-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3 |
InChIキー |
ZVFRIARENQPFFF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


